1H NMR spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
1H NMR spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
An In-depth Technical Guide to the ¹H NMR Spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in various therapeutic agents.[3] Structural elucidation via NMR spectroscopy is paramount for confirming molecular identity, assessing purity, and understanding conformational dynamics. This document offers a predictive analysis of the ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for this class of molecules. We will explore the theoretical underpinnings, present detailed experimental protocols, and provide a thorough, proton-by-proton interpretation of the expected spectrum.
Introduction: The Imperative for Structural Verification
In the realm of drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data are built. (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol presents a unique spectroscopic challenge, combining an aromatic pyrazole ring with a saturated, conformationally flexible tetrahydropyridine ring. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the electronic environment, connectivity, and stereochemistry of every proton in the molecule. This guide moves beyond a simple data sheet, explaining the causal relationships between the molecular structure and the resulting NMR spectrum, thereby empowering the scientist to interpret spectra with confidence.
Molecular Architecture and Predicted Proton Environments
To interpret the spectrum, we must first deconstruct the molecule into its distinct proton environments, or "spin systems." The numbering convention for the pyrazolo[1,5-a]pyridine core is standardized, providing a clear framework for discussion.[4]
Below is the chemical structure with each unique proton environment labeled.
Caption: Structure of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol with labeled proton environments.
The molecule contains seven distinct sets of protons that will give rise to unique signals in the ¹H NMR spectrum:
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H-3: A lone proton on the aromatic pyrazole ring.
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H₂-9 (CH₂OH): The methylene protons of the hydroxymethyl group.
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OH: The hydroxyl proton.
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H₂-7: The methylene protons adjacent to the pyrazole nitrogen (N1).
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H₂-4: The methylene protons adjacent to the bridgehead nitrogen (N8).
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H₂-6 & H₂-5: The two central methylene groups of the saturated ring.
Predictive ¹H NMR Data Analysis
The following table summarizes the predicted ¹H NMR spectral data for the target compound, assuming the spectrum is acquired in a standard solvent like DMSO-d₆ at 400 MHz. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds often slows the exchange rate of labile protons (like -OH), allowing their coupling to adjacent protons to be observed.[5]
Table 1: Predicted ¹H NMR Data for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 6.1 - 6.3 | 1H | s (singlet) | N/A |
| OH | ~ 4.8 - 5.2 | 1H | t (triplet) | ~ 5.5 |
| H₂-9 (CH₂OH) | ~ 4.4 - 4.6 | 2H | d (doublet) | ~ 5.5 |
| H₂-4 | ~ 3.9 - 4.1 | 2H | t (triplet) | ~ 6.0 |
| H₂-7 | ~ 2.9 - 3.1 | 2H | t (triplet) | ~ 6.5 |
| H₂-5 | ~ 1.8 - 2.0 | 2H | m (multiplet) | N/A |
| H₂-6 | ~ 1.7 - 1.9 | 2H | m (multiplet) | N/A |
Detailed Signal Interpretation
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H-3 (singlet, 1H, δ ~6.1-6.3 ppm): This proton is attached to an sp²-hybridized carbon of the electron-rich pyrazole ring. It has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is downfield from typical aliphatic protons due to the aromatic character of the ring but upfield from protons on a benzene ring.
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OH (triplet, 1H, δ ~4.8-5.2 ppm): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature.[6][7] In DMSO-d₆, it is expected to appear as a distinct triplet due to coupling with the two adjacent H₂-9 protons (n+1 rule, 2+1=3). This coupling is often not observed in CDCl₃ due to rapid proton exchange.[5] This signal will disappear upon the addition of a drop of D₂O, a definitive test for exchangeable protons.
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H₂-9 (CH₂OH) (doublet, 2H, δ ~4.4-4.6 ppm): These protons are deshielded by both the adjacent electronegative oxygen atom and the pyrazole ring.[7] They are coupled to the single OH proton, resulting in a doublet. The integration value of 2H confirms it is a methylene group.
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H₂-4 (triplet, 2H, δ ~3.9-4.1 ppm): These methylene protons are adjacent to the bridgehead nitrogen atom (N8). The electronegativity of nitrogen shifts this signal significantly downfield. It is coupled to the two neighboring H₂-5 protons, resulting in a triplet.
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H₂-7 (triplet, 2H, δ ~2.9-3.1 ppm): This methylene group is adjacent to the pyrazole ring nitrogen (N1). It is also deshielded, but typically to a lesser extent than protons alpha to a secondary amine nitrogen like at position 4. It appears as a triplet due to coupling with the adjacent H₂-6 protons.
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H₂-5 & H₂-6 (multiplets, 4H total, δ ~1.7-2.0 ppm): These are standard aliphatic methylene protons in a saturated ring. H₂-5 is coupled to both H₂-4 and H₂-6, and H₂-6 is coupled to both H₂-5 and H₂-7. This complex coupling, along with their similar electronic environments, will likely cause their signals to overlap and appear as a complex multiplet. The vicinal coupling constants in such saturated six-membered rings are typically in the range of 6-8 Hz.[8]
Experimental Protocols: A Self-Validating Workflow
Adherence to a rigorous, well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to ensure scientific integrity at each step.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
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Sample Preparation:
-
Accurately weigh 5-10 mg of the solid (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can significantly affect the chemical shifts of labile protons.[6][9]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming procedures are then performed to optimize the field homogeneity, which is critical for sharp, well-resolved peaks.
-
Pulse Program: A standard one-pulse (e.g., 'zg30') sequence is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of ~16 ppm (e.g., from -2 to 14 ppm) is appropriate to capture all signals.
-
-
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is established.
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Referencing: The chemical shift (ppm) axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.
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Conclusion
The ¹H NMR spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol provides a wealth of structural information. By applying fundamental NMR principles, one can confidently predict and interpret the key features of its spectrum: a lone singlet for the pyrazole proton, distinct signals for the hydroxymethyl group that confirm its presence and connectivity, and a series of aliphatic signals that map the saturated heterocyclic ring. This guide provides the theoretical framework and practical protocols necessary for researchers to use ¹H NMR as a robust tool for the structural verification and analysis of this important class of molecules, ensuring the integrity and reliability of their chemical research.
References
-
Bagno, A., Saielli, G., & Scorrano, G. (2001). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Physical Chemistry Chemical Physics, 3(18), 4126-4132. [Link]
-
Argüello-Da-Silva, A., et al. (2003). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. Journal of the Brazilian Chemical Society, 14(4), 639-642. [Link]
-
Pinto, M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 105, 147-155. [Link]
-
Li, Q., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47230-47238. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
Kysil, A., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(4), M962. [Link]
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl₂. Chemical Methodologies, 6(8), 571-581. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
- 1. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. sciforum.net [sciforum.net]
- 4. Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate | 866216-24-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
